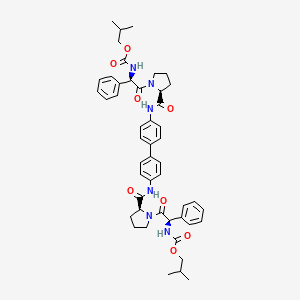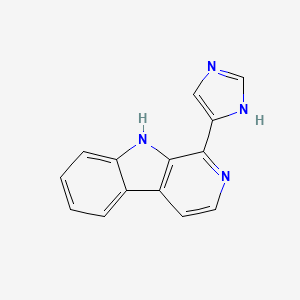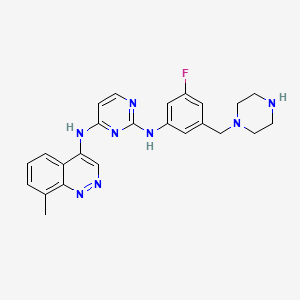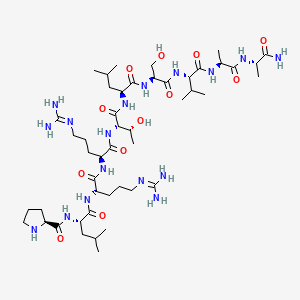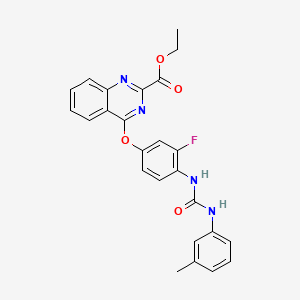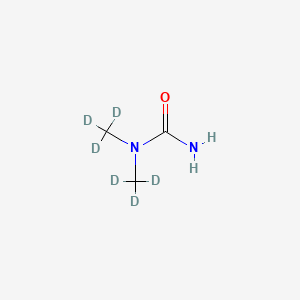
1,1-Dimethylurea-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylurea-d6 is a deuterium-labeled derivative of 1,1-Dimethylurea. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethylurea-d6 can be synthesized through the reaction of dimethylamine with deuterated urea. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The process may include steps such as cooling crystallization, centrifugal separation, recrystallization, and vacuum drying to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the production costs. The use of advanced equipment and reaction control agents helps in achieving the desired product quality .
化学反应分析
1,1-Dimethylurea-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1,1-Dimethylurea-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in metabolic studies to understand the behavior of biological systems.
Medicine: It is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,1-Dimethylurea-d6 involves its incorporation into drug molecules as a stable isotope. This incorporation allows researchers to track the movement and transformation of the drug within biological systems. The deuterium atoms in this compound can affect the pharmacokinetic and metabolic profiles of the drug, providing valuable insights into its behavior .
相似化合物的比较
1,1-Dimethylurea-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
1,1-Dimethylurea: The non-deuterated form of the compound.
1,3-Dimethylurea: A different isomer with distinct chemical properties.
Isoproturon-d6: Another deuterium-labeled compound used in similar research applications
The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in scientific studies, making it a valuable tool in research.
属性
分子式 |
C3H8N2O |
|---|---|
分子量 |
94.15 g/mol |
IUPAC 名称 |
1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)/i1D3,2D3 |
InChI 键 |
YBBLOADPFWKNGS-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C(=O)N)C([2H])([2H])[2H] |
规范 SMILES |
CN(C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



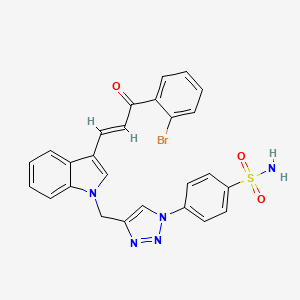
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)





